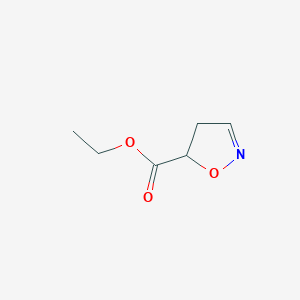
Ethyl 4,5-dihydroisoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Chrysosplenetin can be synthesized through various chemical reactions involving the methylation of quercetagetin . The process typically involves the use of methylating agents under controlled conditions to achieve the desired O-methylation.
Industrial Production Methods: Industrial production of chrysosplenetin involves extraction from natural sources such as Chamomilla recutita. The extraction process includes solvent extraction followed by purification steps to obtain high-purity chrysosplenetin .
Chemical Reactions Analysis
Types of Reactions: Chrysosplenetin undergoes several types of chemical reactions, including:
Oxidation: Chrysosplenetin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert chrysosplenetin into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the chrysosplenetin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various methylated and hydroxylated derivatives of chrysosplenetin .
Scientific Research Applications
Chrysosplenetin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other flavonoid compounds.
Biology: Promotes osteoblastogenesis and enhances osteogenesis in bone marrow stromal cells.
Medicine: Exhibits anti-cancer properties by inducing apoptosis and inhibiting metastasis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Chrysosplenetin exerts its effects through various molecular targets and pathways:
Wnt/β-catenin Pathway: Promotes osteoblastogenesis by enhancing the expression of target genes and osteoblast-specific markers.
Cytochrome P450 Enzymes: Inhibits the activity of cytochrome P450 enzymes, enhancing the bioavailability and efficacy of co-administered drugs.
Reactive Oxygen Species (ROS) Pathway: Induces apoptosis in cancer cells by regulating ROS-mediated signaling pathways.
Comparison with Similar Compounds
Chrysosplenetin is unique among flavonols due to its specific O-methylation pattern. Similar compounds include:
Quercetagetin: A precursor to chrysosplenetin with similar bioactive properties.
Jaceidin: Another O-methylated flavonol with comparable pharmacological activities.
Chrysosplenetin stands out due to its potent osteogenic and anti-cancer properties, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
114120-87-5 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
ethyl 4,5-dihydro-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-2-9-6(8)5-3-4-7-10-5/h4-5H,2-3H2,1H3 |
InChI Key |
LKFKHIQQMSSDSB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC=NO1 |
Canonical SMILES |
CCOC(=O)C1CC=NO1 |
Synonyms |
5-Isoxazolecarboxylicacid,4,5-dihydro-,ethylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















